CG-1521

Übersicht

Beschreibung

CG-1521 ist ein neuartiger Histondeacetylase-Inhibitor, der vielversprechende Antikrebswirkungen gezeigt hat. Histondeacetylase-Inhibitoren sind eine Klasse von Verbindungen, die die Funktion von Histondeacetylasen, Enzymen, die an der Entfernung von Acetylgruppen von Histonproteinen beteiligt sind, stören. Dieser Prozess spielt eine entscheidende Rolle bei der Regulierung der Genexpression. This compound wurde hinsichtlich seiner Fähigkeit untersucht, die Genexpression zu modulieren und einen Zellzyklusarrest und Apoptose in Krebszellen zu induzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch die formale Kondensation der Carboxygruppe von (2E,4E,6E)-7-Phenylhepta-2,4,6-triensäure mit der Aminogruppe von Hydroxylamin synthetisiert . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung eines geeigneten Lösungsmittels und eines Katalysators, um die Kondensationsreaktion zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Temperatur, des Drucks und der Konzentration der Reaktanten. Zusätzlich werden Reinigungsschritte wie Kristallisation oder Chromatographie eingesetzt, um das Endprodukt zu isolieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CG-1521 is synthesized through the formal condensation of the carboxy group of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with the amino group of hydroxylamine . The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction.

Industrial Production Methods

The industrial production of this compound involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Release Kinetics from Nanoparticle Formulations

CG-1521 was encapsulated in starch nanoparticles (CG-NPs) using a solvent diffusion method. The release profile was measured at physiological pH levels:

| Parameter | pH 6.0 | pH 7.4 |

|---|---|---|

| Cumulative release (10 hr) | 42.3% ± 3.1 | 39.8% ± 2.8 |

| Total release (72 hr) | 89.5% ± 4.2 | 85.7% ± 3.9 |

The biphasic release mechanism involves an initial burst (40% within 10 hours) followed by sustained diffusion-controlled release . Release kinetics followed the formula:

No pH-dependent degradation was observed during release .

Chemical Stability and Characterization

-

Entrapment Efficiency : CG-NPs achieved 78.4% ± 2.6 drug loading, confirmed via UV-Vis spectrophotometry (λ = 335 nm) .

-

FTIR Analysis : Peaks at 1,650 cm⁻¹ (amide C=O stretch) and 1,240 cm⁻¹ (C-N stretch) confirmed intact this compound structure post-encapsulation .

-

Solubility : this compound exhibits poor aqueous solubility (0.12 mg/mL in PBS), necessitating nanoparticle delivery .

Gene Expression Modulation

This compound upregulated pro-apoptotic genes and downregulated cell cycle regulators:

| Gene Target | Fold Change (24 hr) | Function |

|---|---|---|

| Bnip3 | +4.2 | Apoptosis induction |

| p21 | +3.8 | Cell cycle arrest (G₀/G₁) |

| Cyclin D1 | -2.1 | G₁/S transition inhibition |

Apoptotic Activity

-

DNA Fragmentation : 48-hour treatment induced 58% apoptosis (vs. 12% in controls) .

-

Cell Cycle Arrest : 72-hour exposure caused 64% G₀/G₁ arrest .

Comparative Efficacy with SAHA

This compound demonstrated faster apoptotic induction than suberoylanilide hydroxamic acid (SAHA):

| Parameter | This compound | SAHA |

|---|---|---|

| Apoptosis onset | 24–48 hr | 48–72 hr |

| p21 induction | +3.8-fold | +1.2-fold |

| IC₅₀ (72 hr) | 8.3 µM | 12.7 µM |

Mechanistically, this compound preferentially activates p53-dependent pathways, while SAHA disrupts G₂/M transition .

Wissenschaftliche Forschungsanwendungen

CG-1521 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie :

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Auswirkungen der Histondeacetylase-Inhibition auf die Genexpression und die Chromatinstruktur zu untersuchen.

Biologie: In der biologischen Forschung wird this compound eingesetzt, um die Rolle der Histonacetylierung in zellulären Prozessen wie der Zellzyklusregulation und Apoptose zu untersuchen.

Medizin: this compound hat sich als potenzieller Antikrebsmittel gezeigt, insbesondere bei der Behandlung von Brustkrebs. Es induziert einen Zellzyklusarrest und Apoptose in Krebszellen, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Therapeutikum macht.

Industrie: In der pharmazeutischen Industrie wird this compound bei der Entwicklung neuer Medikamente eingesetzt, die auf Histondeacetylasen abzielen. Seine Fähigkeit, die Genexpression zu modulieren, macht es zu einer wertvollen Verbindung für die Arzneimittelforschung und -entwicklung.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Inhibition von Histondeacetylasen, was zur Anhäufung von acetylierten Histonen und anderen Proteinen führt . Dies führt zu Veränderungen in der Chromatinstruktur und der Genexpression. This compound stabilisiert insbesondere die Acetylierung von p53 an Lysin 373, was einen G2/M-Phasenarrest und Apoptose in Krebszellen auslöst . Zu den molekularen Zielstrukturen und Signalwegen, die an der Wirkung von this compound beteiligt sind, gehören der p21-Promotor und andere Transkriptionskomplexe, die durch acetyliertes p53 reguliert werden .

Wirkmechanismus

The mechanism of action of CG-1521 involves the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and other proteins . This results in changes in chromatin structure and gene expression. This compound specifically stabilizes the acetylation of p53 at lysine 373, triggering G2/M phase arrest and apoptosis in cancer cells . The molecular targets and pathways involved in the action of this compound include the p21 promoter and other transcriptional complexes regulated by acetylated p53 .

Vergleich Mit ähnlichen Verbindungen

CG-1521 wird häufig mit anderen Histondeacetylase-Inhibitoren wie Trichostatin A verglichen . Obwohl beide Verbindungen Histondeacetylasen hemmen, zeigen sie unterschiedliche Auswirkungen auf die Genexpression und zelluläre Prozesse. Beispielsweise stabilisiert Trichostatin A die Acetylierung von p53 an Lysin 382, was zu einem G1/S-Phasenarrest und Seneszenz führt, während this compound die Acetylierung an Lysin 373 stabilisiert, was zu einem G2/M-Phasenarrest und Apoptose führt . Dies unterstreicht die einzigartigen Eigenschaften von this compound und seine potenziellen Vorteile bei bestimmten therapeutischen Anwendungen.

Liste ähnlicher Verbindungen

- Trichostatin A

- Suberoylanilidhydroxamsäure

- Natriumbutyrat

- Phenylbutyrat

- Valproinsäure

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren spezifischen Auswirkungen auf die Genexpression und zelluläre Prozesse.

Biologische Aktivität

CG-1521 is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has been studied for its potential therapeutic effects in various cancers. This article presents a comprehensive review of the biological activity of this compound, focusing on its mechanisms, effects on cell cycle and apoptosis, and relevant case studies.

This compound primarily functions by inhibiting HDACs, leading to an increase in the acetylation of histones and non-histone proteins, which in turn affects gene expression. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, particularly in breast and prostate cancer models.

Key Findings

- Induction of Apoptosis : this compound significantly induces apoptosis in MCF-7 breast cancer cells and LNCaP prostate cancer cells. The mechanism involves the upregulation of p53 target genes such as Bnip3/Bnip3L and p21, leading to increased DNA fragmentation indicative of apoptosis .

- Cell Cycle Arrest : It primarily causes G0/G1 phase arrest in MCF-7 cells and G2/M phase arrest in LNCaP cells. The compound's effects are dose-dependent, with significant changes observed at concentrations above 5 µM within 48 hours .

Effects on Gene Expression

This compound alters the expression of several key genes involved in cell cycle regulation and apoptosis. A comparative analysis with other HDAC inhibitors like SAHA reveals distinct patterns in gene modulation.

Table 1: Gene Expression Changes Induced by this compound

| Gene | Effect in MCF-7 Cells | Effect in LNCaP Cells |

|---|---|---|

| p21 | Upregulated | Upregulated |

| Bnip3/Bnip3L | Upregulated | Upregulated |

| Cyclin D1 | Downregulated | Not significantly affected |

| Plk1 | Downregulated | Downregulated |

| Gadd45a | Upregulated | Not significantly affected |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- MCF-7 Breast Cancer Model :

-

LNCaP Prostate Cancer Model :

- This compound was shown to stabilize acetylated p53 at specific lysine residues (Lys373), enhancing the expression of p21 and promoting apoptosis through Bax translocation to mitochondria. This response was not observed with other HDAC inhibitors like TSA, indicating a unique action profile for this compound .

Research Findings

Recent high-throughput screening studies have identified various biological processes impacted by this compound. A genome-wide deletion library screening in yeast revealed that sensitivity to this compound is associated with chromatin remodeling and transcription regulation pathways. Specifically, strains lacking components of the SAGA complex showed increased sensitivity to this compound-induced cell death .

Summary of Research Insights

- Cell Cycle Analysis : Both wild-type and mutant strains exhibited G1 phase delays post-treatment, but mutants displayed heightened sensitivity to cell death.

- Transcriptional Regulation : The study emphasized the role of transcription factors modulated by HDAC inhibition in mediating cellular responses to this compound .

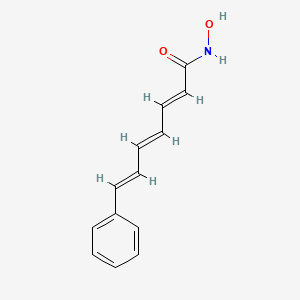

Eigenschaften

CAS-Nummer |

674767-29-4 |

|---|---|

Molekularformel |

C13H13NO2 |

Molekulargewicht |

215.25 g/mol |

IUPAC-Name |

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide |

InChI |

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+ |

InChI-Schlüssel |

DBBYYRWVNDQECM-CDWOPPGASA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

Isomerische SMILES |

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO |

Kanonische SMILES |

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO |

Synonyme |

7-phenyl-2,4,6-heptatrienoylhydroxamic acid CG 1521 CG-1521 CG1521 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.